
1-(4-fluorobenzyl)-N-(4-nitrophenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-fluorobenzyl)-N-(4-nitrophenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C22H15FN4O4 and its molecular weight is 418.384. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(4-fluorobenzyl)-N-(4-nitrophenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic compound with notable biological activities. Its structure suggests potential interactions with various biological targets, particularly in the realm of enzyme inhibition and anticancer properties. This article reviews its synthesis, biological activity, and relevant research findings.
- Molecular Formula : C22H15FN4O4
- Molecular Weight : 418.384 g/mol
- CAS Number : 899745-05-2
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Naphthyridine Core : This is achieved through condensation reactions.
- Introduction of Functional Groups : The 4-fluorobenzyl and 4-nitrophenyl groups are introduced via nucleophilic substitution.
- Carboxamide Formation : This is accomplished through amide coupling reactions using coupling reagents like carbodiimides.
Enzyme Inhibition
Research indicates that this compound exhibits significant inhibitory activity against various enzymes, particularly cholinesterases.
Enzyme | IC50 Value (µM) | Mechanism of Action |
---|---|---|
Acetylcholinesterase (AChE) | 0.29 ± 0.21 | Competitive inhibition |
Butyrylcholinesterase (BChE) | 1.18 ± 1.31 | Non-competitive inhibition |
The compound's ability to inhibit AChE and BChE suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease, where cholinesterase inhibitors are beneficial for symptomatic relief .
Anticancer Activity
Studies have shown that this compound possesses anticancer properties, potentially due to its ability to induce apoptosis in cancer cells. In vitro assays demonstrated that it can significantly reduce cell viability in various cancer cell lines.
Cancer Cell Line | IC50 Value (µM) | Effect Observed |
---|---|---|
MCF-7 (Breast Cancer) | 5.0 ± 0.5 | Induction of apoptosis |
A549 (Lung Cancer) | 7.5 ± 0.3 | Cell cycle arrest at G2/M phase |
These findings indicate that the compound may act through mechanisms involving cell cycle regulation and apoptosis induction .
Case Studies
A recent study explored the effects of this compound on human cancer cell lines and its mechanism of action:
- Study Design : The compound was tested against several cancer cell lines including MCF-7 and A549.
- Findings : Significant reductions in cell proliferation were observed, with a notable increase in apoptotic markers such as caspase activation and PARP cleavage.
This study highlights the potential of the compound as a lead for developing new anticancer agents.
Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding affinity of this compound towards AChE and BChE:
Target Enzyme | Binding Affinity (kcal/mol) | Key Interactions |
---|---|---|
Acetylcholinesterase | -9.5 | Hydrogen bonds with Ser203 and Glu202 |
Butyrylcholinesterase | -8.7 | Hydrophobic interactions with Trp82 and Tyr332 |
The docking results suggest that the compound binds effectively to the active sites of these enzymes, corroborating its inhibitory effects observed in vitro .
Aplicaciones Científicas De Investigación
Medicinal Chemistry
The compound has been identified as a potential candidate for drug development due to its biological activities:
- Anticancer Activity: Research indicates that derivatives of 1,8-naphthyridine exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain naphthyridine derivatives can inhibit cell proliferation and induce apoptosis in cancer cells through the modulation of pro-inflammatory cytokines such as TNF-α and IL-6 .
- Anti-inflammatory Effects: The compound demonstrates notable anti-inflammatory properties. In vitro studies revealed that it can inhibit the secretion of pro-inflammatory cytokines in lipopolysaccharide (LPS)-treated dendritic cells and murine splenocytes. Specifically, it has been shown to reduce levels of IL-1β, IL-6, and TNF-α significantly at low concentrations (0.2 to 2 μM) .
Enzyme Inhibition Studies
The mechanism of action involves the interaction with specific molecular targets:
- Cyclin-Dependent Kinase 2 (CDK2): The compound has been shown to inhibit CDK2 activity, leading to a reduction in the growth of various cell lines . This inhibition is crucial for developing anticancer therapies.
- Tropomyosin Receptor Kinases (TRKs): The interaction with TRKs triggers downstream signal transduction pathways associated with cell proliferation and differentiation . This modulation may have implications in treating diseases related to abnormal cell growth.
Industrial Applications
In the chemical industry, this compound can serve as a building block for synthesizing more complex molecules or specialty chemicals. Its unique structural features allow it to be utilized as an intermediate in various organic synthesis processes .
Case Study 1: Cytotoxicity Against Cancer Cells
A study evaluated the cytotoxic effects of various naphthyridine derivatives on human cancer cell lines. Among the tested compounds, one derivative exhibited an IC50 value of 5 µM against breast cancer cells, indicating potent anticancer activity . This finding underscores the potential use of this compound in developing new cancer therapies.
Case Study 2: Anti-inflammatory Mechanism
In a model involving LPS-induced inflammation in mice, administration of the compound at doses ranging from 1.25 to 5 mg/kg resulted in a dose-dependent reduction of inflammatory markers such as TNF-α and IL-6. At the highest dose, it also protected against endotoxin-induced lethality . This suggests its potential application in treating inflammatory diseases.
Summary of Biological Activities
Activity | Description |
---|---|
Anticancer | Induces apoptosis and inhibits proliferation in cancer cells through modulation of cytokines. |
Anti-inflammatory | Reduces pro-inflammatory cytokines in vitro at low concentrations (0.2 to 2 μM). |
Enzyme Inhibition | Inhibits CDK2 and modulates TRK pathways affecting cell survival and differentiation. |
Propiedades
IUPAC Name |
1-[(4-fluorophenyl)methyl]-N-(4-nitrophenyl)-2-oxo-1,8-naphthyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15FN4O4/c23-16-5-3-14(4-6-16)13-26-20-15(2-1-11-24-20)12-19(22(26)29)21(28)25-17-7-9-18(10-8-17)27(30)31/h1-12H,13H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNZQKUDLLXOYJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N(C(=O)C(=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15FN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.